A Technical Guide to 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone and its Structural Class: Synthesis, Properties, and Applications
A Technical Guide to 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone and its Structural Class: Synthesis, Properties, and Applications
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the chemical properties, synthesis, and potential applications of 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone. While specific data for this exact molecule is not extensively available in public literature, this guide will focus on the well-established chemistry of its core structure, the N-substituted 4-piperidones. By examining the synthesis, reactivity, and physicochemical properties of this important class of heterocyclic compounds, we aim to provide a valuable resource for researchers and professionals in drug discovery and organic synthesis. This guide will delve into the synthetic strategies for accessing N-substituted 4-piperidones, their characteristic reactions, and their significance as versatile intermediates in the development of pharmacologically active agents.
Introduction: The Significance of the 4-Piperidone Scaffold
The 4-piperidone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1] Its saturated heterocyclic structure allows for three-dimensional diversity, which is crucial for specific interactions with biological targets. The nitrogen atom at the 1-position offers a convenient handle for introducing various substituents, thereby modulating the molecule's physicochemical properties and pharmacological activity. The carbonyl group at the 4-position provides a reactive site for a wide range of chemical transformations, enabling the construction of more complex molecular architectures.
N-substituted 4-piperidones are key synthetic intermediates for a considerable number of therapeutic agents, particularly those targeting the central nervous system (CNS), such as antidepressants, anxiolytics, and antipsychotics.[2] The specific compound of interest, 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone, incorporates a benzyloxyethyl group on the nitrogen atom. This substituent can influence properties such as lipophilicity, metabolic stability, and receptor-binding interactions.
This guide will provide a comprehensive overview of the chemical properties, synthesis, and reactivity of N-substituted 4-piperidones, using 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone as a representative example to illustrate the principles discussed.
Physicochemical and Spectroscopic Properties
General Physicochemical Properties
The physicochemical properties of N-substituted 4-piperidones can be generalized as follows:
| Property | General Observation | Rationale |
| Molecular Formula | C₁₄H₁₉NO₂ | Calculated for the title compound. |
| Molecular Weight | 233.31 g/mol | Calculated for the title compound. |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid at room temperature. | Based on similar compounds like 1-ethyl-4-piperidone which is a clear liquid.[3] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Limited solubility in water is anticipated. | The presence of the benzyl and ethyl groups increases lipophilicity. |
| Boiling Point | Expected to have a relatively high boiling point, likely requiring vacuum distillation for purification. | For instance, 1-ethyl-4-piperidone has a boiling point of 46-48 °C at 1 mmHg.[3] |
| pKa | The piperidine nitrogen is basic, with a pKa of the conjugate acid typically in the range of 7-9. | The exact value is influenced by the electron-withdrawing or -donating nature of the N-substituent. |
Spectroscopic Characterization
The structural elucidation of 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone would rely on standard spectroscopic techniques:
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¹H NMR: The proton NMR spectrum would be expected to show characteristic signals for the benzylic protons, the protons of the ethyl linker, the aromatic protons of the benzyl group, and the protons of the piperidone ring. The protons adjacent to the carbonyl group (at C-3 and C-5) would appear as multiplets, as would the protons adjacent to the nitrogen atom (at C-2 and C-6).
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¹³C NMR: The carbon NMR spectrum would display a characteristic signal for the carbonyl carbon around 200-210 ppm. Signals for the aromatic carbons of the benzyl group would appear in the 120-140 ppm region. The aliphatic carbons of the piperidone ring and the ethyl linker would resonate in the upfield region.
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Infrared (IR) Spectroscopy: A strong absorption band in the region of 1700-1725 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration. C-H stretching vibrations for both aromatic and aliphatic protons would also be present.
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Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the N-alkyl side chain and fragmentation of the piperidone ring.
Synthesis of N-Substituted 4-Piperidones
Several synthetic routes have been developed for the preparation of N-substituted 4-piperidones. The choice of method often depends on the availability of starting materials and the desired substitution pattern.
N-Alkylation of 4-Piperidone
A straightforward approach involves the direct N-alkylation of 4-piperidone with a suitable alkylating agent. For the synthesis of the title compound, this would involve the reaction of 4-piperidone with 2-(benzyloxy)ethyl halide (e.g., bromide or chloride) in the presence of a base.
Experimental Protocol: General Procedure for N-Alkylation
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To a solution of 4-piperidone (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 2.0 eq.).
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Add the alkylating agent, 2-(benzyloxy)ethyl bromide (1.1 eq.), to the mixture.
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Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 4-piperidone.
Causality behind experimental choices: The use of a base is essential to deprotonate the secondary amine of 4-piperidone, generating the more nucleophilic amide anion for the substitution reaction. The choice of solvent depends on the solubility of the reactants and the reaction temperature.
Mannich-Type Cyclization
The Petrenko-Kritschenko piperidone synthesis is a classic multi-component reaction that involves the condensation of a dialkyl ketone, an aldehyde, and an amine.[4] While traditionally used for synthesizing 2,6-disubstituted 4-piperidones, modifications of this approach can be envisioned for the synthesis of N-substituted analogs.
Other Synthetic Approaches
Other methods for the synthesis of N-substituted 4-piperidones include the Dieckmann condensation of N-substituted amino diesters, and the reaction of anilines with 1,5-dichloro-3-pentanone.[2][5]
Workflow for the Synthesis of 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone
Caption: A general workflow for the synthesis of the title compound via N-alkylation.
Reactivity Profile of the 4-Piperidone Core
The 4-piperidone scaffold possesses two primary sites of reactivity: the nitrogen atom and the carbonyl group.
Reactions at the Nitrogen Atom
As discussed in the synthesis section, the nitrogen atom is nucleophilic and can readily undergo alkylation, acylation, and sulfonylation reactions.
Reactions of the Carbonyl Group
The ketone functionality at the C-4 position is a versatile handle for a variety of chemical transformations:
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Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the corresponding 4-hydroxypiperidine derivative.
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Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium triacetoxyborohydride), the ketone can be converted into a 4-amino-piperidine derivative.
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Wittig Reaction: Reaction with phosphorus ylides can introduce a carbon-carbon double bond at the 4-position.
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Grignard and Organolithium Reactions: Addition of organometallic reagents to the carbonyl group provides access to tertiary alcohols.
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Formation of Enolates: The protons on the carbons alpha to the carbonyl group (C-3 and C-5) are acidic and can be removed by a strong base to form an enolate, which can then react with various electrophiles.
Logical Relationship of 4-Piperidone Reactivity
Caption: Key reactions of the N-substituted 4-piperidone core.
Applications in Drug Discovery and Organic Synthesis
The 4-piperidone moiety is a cornerstone in the design of new therapeutic agents. Its structural features are often essential for high-affinity binding to biological targets.
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CNS Agents: As previously mentioned, the 4-piperidone scaffold is prevalent in drugs targeting the central nervous system.[2]
-
Enzyme Inhibitors: The versatile chemistry of the 4-piperidone ring allows for the synthesis of a wide range of derivatives that can be tailored to inhibit specific enzymes. For example, piperidine-based compounds have been investigated as inhibitors for various enzymes implicated in disease.
-
Building Blocks in Synthesis: N-substituted 4-piperidones are valuable starting materials for the synthesis of more complex heterocyclic systems, including spirocyclic and fused-ring structures.[6] For instance, 1-benzyl-4-piperidone is used in the synthesis of spirocyclic furopyridines.[6]
Conclusion
While specific experimental data on 1-[2-(benzyloxy)ethyl]tetrahydro-4(1H)-pyridinone remains elusive in the current literature, a comprehensive understanding of its chemical properties and reactivity can be derived from the well-established chemistry of the N-substituted 4-piperidone class. This technical guide has provided a framework for its synthesis, outlined its key reactive sites, and highlighted the importance of this structural motif in medicinal chemistry and organic synthesis. The versatility of the 4-piperidone core ensures its continued relevance as a privileged scaffold in the development of novel pharmacologically active compounds. Further research into specific derivatives like the title compound could uncover unique biological activities and applications.
References
-
Nelson K. M., Dahlin J. L., Bisson J., et al. The essential medicinal chemistry of curcumin. J. Med. Chem. 2017;60:1620–1637. [Link]
-
D'Andrea, S. V., & Zheng, G. Z. A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 2002, 4(11), 1843-1845. [Link]
-
Wikipedia. 4-Piperidone. [Link]
-
Casy, A. F., & Pocha, P. Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society C: Organic, 1968, 979-981. [Link]
-
Manimekalai, A., et al. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 2009, 47(10), 864-871. [Link]
-
The Good Scents Company. alpha-patchoulene. [Link]
-
Cheméo. Chemical Properties of 1-Ethyl-4-piperidone (CAS 3612-18-8). [Link]
-
Ravi, T., et al. Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). International Journal of Scientific & Engineering Research, 2013, 4(11). [Link]
-
Ma, J. G., et al. 1-(4-Benzyloxy-2-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 2011, 67(Pt 3), o668. [Link]
-
Vitaku, E., et al. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 2022, 27(19), 6590. [Link]
-
U.S. Environmental Protection Agency. Chromate(1-), bis[3-[2-[4,5-dihydro-3-methyl-5-(oxo-.kappa.O) - [Link]
-
Wikipedia. 1-Benzyl-4-[2-(diphenylmethoxy)ethyl]piperidine. [Link]
-
Organic Chemistry Portal. Synthesis of 2,3-dihydro-4-pyridones. [Link]
-
PubChem. 4-Piperidone. [Link]
-
Powers, D. G., & Wipf, P. Heterocyclic Group Transfer Reactions with I(III) N-HVI Reagents: Diverse Pyridinium Salts via Metal-Free Olefin Aminolactonization. Organic & Biomolecular Chemistry, 2018, 16(29), 5267-5271. [Link]
-
Hertweck, C. 4-Hydroxy-2-pyridone alkaloids: Structures and synthetic approaches. European Journal of Organic Chemistry, 2009, 2009(28), 4725-4743. [Link]
- Google Patents. WO2010064134A2 - Process of synthesis of paliperidone.
-
LookChem. Cas 560-32-7,α-Patchoulene. [Link]
-
SpectraBase. 1-Benzyl-4-piperidone - Optional[17O NMR] - Chemical Shifts. [Link]
-
SpectraBase. (E)-4-Benzyloxy stilbene - Optional[13C NMR] - Chemical Shifts. [Link]
-
SpectraBase. 1-Benzyl-4-piperidone - Optional[13C NMR] - Chemical Shifts. [Link]aEEqDWqytd)
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 1-Ethyl-4-piperidone | 3612-18-8 [chemicalbook.com]
- 4. e-journals.in [e-journals.in]
- 5. Synthesis of some N-substituted 4-piperidones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. 1-Benzyl-4-piperidone 99 3612-20-2 [sigmaaldrich.com]
